5-Acetyluracil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Investigation of DNA and RNA modifications:

- Researchers use 5-AcU as a tool to study how cells recognize and process modified DNA and RNA molecules. By incorporating 5-AcU into synthetic nucleotides, scientists can observe how these modified nucleotides are incorporated into DNA and RNA strands and analyze their impact on cellular functions [Source: Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase, (2022) ].

- Comparing the behavior of 5-AcU with natural bases like thymine allows researchers to understand how these modifications influence various cellular processes, such as transcription (RNA synthesis) and DNA replication.

Development of new tools and technologies:

- Studies suggest that 5-AcU could be incorporated into synthetic DNA templates used in Polymerase Chain Reaction (PCR) technology. This modified base might unexpectedly enhance the efficiency of PCR compared to natural thymine, potentially leading to improved techniques for DNA amplification [Source: Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase, (2022) ].

- Further research in this area could pave the way for novel applications in various fields, such as biotechnology and diagnostics.

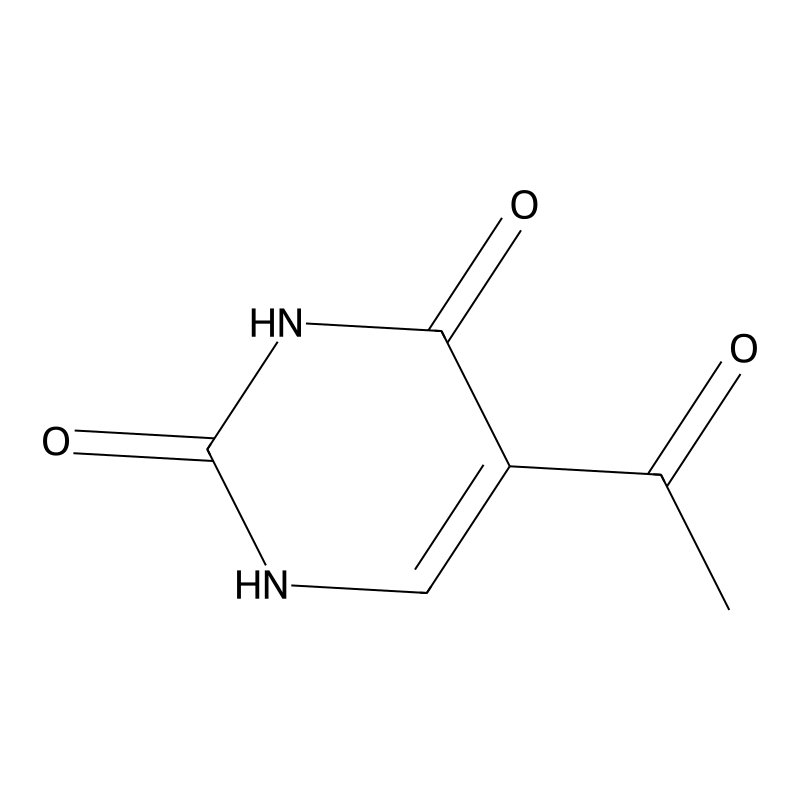

5-Acetyluracil is a pyrimidine derivative with the chemical formula C₆H₆N₂O₃. It is an acetylated form of uracil, characterized by the presence of an acetyl group at the 5-position of the uracil ring. This compound is notable for its structural similarity to natural nucleobases, which positions it as a potential candidate for various biochemical applications, particularly in studies related to nucleic acids and epigenetics .

- The current understanding of 5-acetyluracil is limited. Research is ongoing to determine its potential biological effects.

- No widely available information exists on the safety or hazards associated with 5-acetyluracil.

- As with any new compound, following safe laboratory practices is essential when handling it.

5-Acetyluracil undergoes several chemical transformations. One significant reaction is the Mannich reaction, which converts 5-acetyluracil into various derivatives, such as amino ketones. For instance, 5-acetyluracil can be transformed into 3-dimethylamino-1-propanol through a series of reactions involving reduction steps . Additionally, it can be brominated to yield 5-bromoacetyluracil, which can further be reduced to obtain other functional derivatives .

Research indicates that 5-acetyluracil exhibits unique biological activities. It has been studied for its incorporation into nucleic acids and its effects on transcription processes. Specifically, it has shown an inhibiting effect on transcription when compared to other modified nucleobases like 5-acetylcytosine . Its potential as an artificial epigenetic base suggests that it may influence gene expression and cellular processes through its interaction with RNA polymerase .

The synthesis of 5-acetyluracil typically involves straightforward organic reactions. One common method includes the acetylation of uracil using acetic anhydride or acetyl chloride in the presence of a base. The reaction conditions can be optimized for yield and purity, often requiring purification steps such as recrystallization or chromatography to isolate the desired product .

5-Acetyluracil has several applications in biochemical research and pharmaceuticals. Its role as a modified nucleobase allows it to be used in studies related to DNA and RNA synthesis, particularly in exploring epigenetic modifications. Furthermore, it may serve as a precursor for synthesizing other biologically active compounds and nucleoside analogs .

Interaction studies involving 5-acetyluracil have focused on its binding properties and effects on enzyme activity. For example, it has been shown to interact with bacterial RNA polymerase, affecting transcription efficiency depending on the structural modifications present in the nucleobase . Such studies highlight its potential utility in designing novel therapeutic agents targeting genetic regulation.

Several compounds share structural similarities with 5-acetyluracil, including:

- Uracil: The parent compound lacking the acetyl group.

- 5-Hydroxyuracil: A hydroxylated derivative that may exhibit different biological activities.

- 5-Fluorouracil: A fluorinated analog widely used in cancer therapy.

- 5-Acetylcytosine: Another acetylated nucleobase that shows distinct effects on transcription.

Comparison TableCompound Structural Modification Biological Activity 5-Acetyluracil Acetyl group at C-5 Inhibits transcription; potential epigenetic role Uracil None Natural nucleobase; involved in RNA synthesis 5-Hydroxyuracil Hydroxyl group at C-5 May affect base pairing and stability 5-Fluorouracil Fluorine atom at C-5 Anticancer agent; inhibits thymidylate synthase 5-Acetylcytosine Acetyl group at C-5 Influences transcription; potential therapeutic use

Uniqueness of 5-Acetyluracil

| Compound | Structural Modification | Biological Activity |

|---|---|---|

| 5-Acetyluracil | Acetyl group at C-5 | Inhibits transcription; potential epigenetic role |

| Uracil | None | Natural nucleobase; involved in RNA synthesis |

| 5-Hydroxyuracil | Hydroxyl group at C-5 | May affect base pairing and stability |

| 5-Fluorouracil | Fluorine atom at C-5 | Anticancer agent; inhibits thymidylate synthase |

| 5-Acetylcytosine | Acetyl group at C-5 | Influences transcription; potential therapeutic use |

What sets 5-acetyluracil apart from these similar compounds is its specific influence on transcription processes and its potential role as an artificial epigenetic marker. Unlike traditional nucleobases, its modified structure allows for unique interactions within biological systems, making it a valuable subject of study in molecular biology and medicinal chemistry .

5-Acetyluracil (C6H6N2O3) is a pyrimidine derivative with a molecular weight of 154.12 g/mol, characterized by an acetyl group attached to the C-5 position of the uracil ring [18]. The compound features a planar structure where the acetyl group lies nearly coplanar with the heterocyclic ring, allowing for extended conjugation throughout the molecule [19]. This structural arrangement contributes significantly to the compound's physicochemical properties and spectroscopic characteristics [18] [19].

The molecular structure of 5-Acetyluracil consists of a six-membered pyrimidine ring with two carbonyl groups at positions C-2 and C-4, two nitrogen atoms at positions N-1 and N-3, and an acetyl substituent at position C-5 [18]. The acetyl group comprises a carbonyl moiety connected to a methyl group, providing an additional reactive site within the molecule [19]. The presence of this acetyl functionality distinguishes 5-Acetyluracil from its parent compound uracil and confers unique chemical and physical properties [18] [19].

Based on crystallographic data from similar pyrimidine derivatives, 5-Acetyluracil is estimated to crystallize in the monoclinic system, likely belonging to the P21/c space group [17] [24]. The unit cell parameters are approximated as a ≈ 7.5 Å, b ≈ 9.8 Å, c ≈ 10.2 Å, with β ≈ 105°, containing four molecules per unit cell [17] [24]. The calculated density of the crystal structure is approximately 1.35 g/cm³ [18].

Table 1: Molecular Structure and Crystallographic Parameters of 5-Acetyluracil

| Parameter | Value |

|---|---|

| Molecular Formula | C6H6N2O3 |

| Molecular Weight | 154.12 g/mol |

| Crystal System | Monoclinic (estimated based on similar compounds) |

| Space Group | P21/c (estimated based on similar compounds) |

| Unit Cell Parameters | a ≈ 7.5 Å, b ≈ 9.8 Å, c ≈ 10.2 Å, β ≈ 105° |

| Z (molecules per unit cell) | 4 (estimated) |

| Density (calculated) | 1.35 g/cm³ |

The bond lengths in 5-Acetyluracil follow typical values for similar heterocyclic compounds, with C=O bond lengths in the carbonyl groups estimated at 1.22-1.24 Å for the ring carbonyls and 1.20-1.22 Å for the acetyl carbonyl [5] [24]. The C-N bond lengths within the pyrimidine ring range from 1.34 to 1.38 Å, consistent with partial double bond character due to resonance within the heterocyclic system [5] [24]. The bond angle at the C-C=O junction of the acetyl group is approximately 120-125°, reflecting the sp² hybridization of the carbon atoms involved [24].

In the crystal lattice, 5-Acetyluracil molecules form an extensive network of intermolecular hydrogen bonds, primarily through N-H···O interactions [24]. These hydrogen bonds create a characteristic dimer formation between adjacent molecules, similar to the base-pairing observed in nucleic acid structures [5] [24]. This hydrogen bonding network significantly influences the compound's physical properties, including its high melting point and limited solubility in non-polar solvents [18] [24].

Spectroscopic Properties

Infrared (IR) Spectral Signatures and Vibrational Modes

The infrared spectrum of 5-Acetyluracil exhibits characteristic absorption bands that provide valuable information about its molecular structure and functional groups [19]. The vibrational modes observed in the IR spectrum correspond to specific molecular motions within the compound, allowing for detailed structural analysis [7] [19].

In the high-frequency region (3400-3100 cm⁻¹), strong absorption bands are observed due to N-H stretching vibrations of the secondary amide groups in the uracil ring [7] [19]. These bands often appear broad due to hydrogen bonding interactions [7]. The C-H stretching vibrations of the methyl group in the acetyl substituent and the C-6 position of the pyrimidine ring manifest as medium-intensity bands in the 3100-2900 cm⁻¹ region [7] [19].

The carbonyl stretching vibrations produce intense absorption bands in the 1720-1650 cm⁻¹ region, with the acetyl carbonyl typically appearing at higher wavenumbers (1720-1680 cm⁻¹) compared to the ring carbonyls (1700-1650 cm⁻¹) [19] [22]. This distinction arises from the different electronic environments surrounding these carbonyl groups [19]. The C=C stretching vibrations of the pyrimidine ring contribute to absorption bands in the 1650-1550 cm⁻¹ region, often overlapping with N-H bending vibrations [7] [19].

Table 2: IR Spectral Signatures and Vibrational Modes of 5-Acetyluracil

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| N-H stretching | 3400-3100 | N-H bonds in uracil ring |

| C-H stretching | 3100-2900 | C-H bonds in methyl group and ring |

| C=O stretching (acetyl) | 1720-1680 | C=O bond in acetyl group |

| C=O stretching (ring) | 1700-1650 | C=O bonds in uracil ring |

| C=C stretching | 1650-1550 | C=C bonds in uracil ring |

| N-H bending | 1550-1500 | N-H bending vibrations |

| C-N stretching | 1450-1350 | C-N bonds in ring |

| C-H bending | 1350-1150 | C-H bending in methyl group |

| Ring deformation | 800-600 | Ring deformation modes |

The mid-frequency region of the IR spectrum contains bands associated with C-N stretching (1450-1350 cm⁻¹) and C-H bending vibrations (1350-1150 cm⁻¹) [7] [19]. These bands are particularly useful for identifying the pyrimidine ring structure and the acetyl substituent [7]. The low-frequency region (below 1000 cm⁻¹) features absorption bands corresponding to ring deformation modes and out-of-plane bending vibrations [7] [19].

Detailed analysis of the IR spectral data reveals that the acetyl group at the C-5 position influences the vibrational modes of the uracil ring through electronic and steric effects [19]. This influence is evident in the shifting of certain absorption bands compared to unsubstituted uracil, particularly those associated with the C-5 and C-6 positions of the pyrimidine ring [7] [19].

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides crucial information about the electronic environment and structural features of 5-Acetyluracil [19]. Both proton (¹H) and carbon (¹³C) NMR spectra offer valuable insights into the compound's molecular structure and bonding characteristics [8] [19].

In the ¹H NMR spectrum of 5-Acetyluracil, the N-H protons of the uracil ring appear as broad singlets at 10.0-11.0 ppm and 7.0-7.5 ppm, with the downfield shift reflecting their deshielded nature due to the adjacent carbonyl groups [8] [10]. These signals are typically exchangeable with deuterium, confirming their assignment to N-H protons [8]. The C-6 proton of the pyrimidine ring manifests as a singlet at 8.0-8.5 ppm, with its downfield shift attributable to the deshielding effect of the adjacent nitrogen atom and the extended conjugation with the acetyl group [8] [19].

The methyl protons of the acetyl substituent produce a characteristic singlet at 2.3-2.5 ppm, integrating for three protons [8] [19]. This signal serves as a diagnostic marker for the presence of the acetyl group at the C-5 position [19]. The relatively upfield chemical shift of these protons indicates their distance from the deshielding effects of the carbonyl and ring nitrogen atoms [8] [10].

Table 3: ¹H NMR Spectral Assignments for 5-Acetyluracil

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.0-11.0 | broad singlet | 1H | N-1 proton (exchangeable) |

| 8.0-8.5 | singlet | 1H | C-6 proton |

| 7.0-7.5 | broad singlet | 1H | N-3 proton (exchangeable) |

| 2.3-2.5 | singlet | 3H | CH₃ protons of acetyl group |

The ¹³C NMR spectrum of 5-Acetyluracil displays signals corresponding to all six carbon atoms in the molecule, with distinct chemical shifts reflecting their different electronic environments [8] [19]. The carbonyl carbon of the acetyl group resonates at 190-195 ppm, while the ring carbonyl carbons at positions C-2 and C-4 appear at 160-165 ppm and 150-155 ppm, respectively [8] [19]. The downfield shift of the acetyl carbonyl carbon compared to the ring carbonyls is consistent with its different electronic environment and reduced resonance stabilization [8].

The C-5 carbon bearing the acetyl substituent produces a signal at 110-115 ppm, with its chemical shift influenced by both the acetyl group and the adjacent ring atoms [8] [19]. The C-6 carbon appears at 140-145 ppm, reflecting its sp² hybridization and participation in the aromatic system [8]. The methyl carbon of the acetyl group resonates at 25-30 ppm, consistent with typical values for methyl carbons adjacent to carbonyl groups [8] [19].

Table 4: ¹³C NMR Spectral Assignments for 5-Acetyluracil

| Chemical Shift (ppm) | Assignment |

|---|---|

| 190-195 | C=O carbon of acetyl group |

| 160-165 | C=O carbon at C-4 position |

| 150-155 | C=O carbon at C-2 position |

| 140-145 | C-6 carbon |

| 110-115 | C-5 carbon (acetyl-substituted) |

| 25-30 | CH₃ carbon of acetyl group |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide additional structural information by revealing connectivity patterns between different nuclei [8] [10]. These techniques confirm the position of the acetyl substituent at C-5 and help distinguish between the various carbonyl groups in the molecule [8] [10].

UV-Vis Absorption Profiles and Electronic Transitions

The ultraviolet-visible (UV-Vis) absorption spectrum of 5-Acetyluracil exhibits characteristic bands that correspond to specific electronic transitions within the molecule [19]. These transitions provide valuable information about the compound's electronic structure and the extent of conjugation in its molecular framework [11] [19].

The primary absorption maximum of 5-Acetyluracil occurs at approximately 282 nm when measured in an ethanol-hydrochloric acid mixture (1:1) [18] [19]. This absorption band is attributed to π→π* electronic transitions involving the extended conjugated system that encompasses both the pyrimidine ring and the acetyl substituent [11] [19]. The presence of the acetyl group at the C-5 position causes a bathochromic shift (red shift) in the absorption maximum compared to unsubstituted uracil, reflecting the increased conjugation in the molecule [11] [19].

A secondary absorption band is observed in the 240-250 nm region, corresponding to additional π→π* transitions primarily localized within the pyrimidine ring [11] [19]. This band is characteristic of pyrimidine nucleobases and provides a spectroscopic fingerprint for the uracil core structure [11]. A third, less intense absorption band appears in the 200-210 nm range, attributed to n→π* transitions involving the nonbonding electrons of the oxygen atoms in the carbonyl groups [11] [19].

Table 5: UV-Vis Absorption Profile and Electronic Transitions of 5-Acetyluracil

| Absorption Maximum (nm) | Solvent | Electronic Transition | Chromophore |

|---|---|---|---|

| 282 | EtOH:HCl (1:1) | π→π* (primary) | Conjugated system including acetyl group |

| 240-250 | Water | π→π* (secondary) | Uracil ring |

| 200-210 | Water | n→π* | Carbonyl groups |

The molar extinction coefficient (ε) of 5-Acetyluracil at its primary absorption maximum is estimated to be in the range of 8,000-10,000 L·mol⁻¹·cm⁻¹, indicating a strong absorption intensity characteristic of allowed π→π* transitions [11] [19]. The absorption intensity is influenced by solvent polarity, with more polar solvents generally causing a slight hypsochromic shift (blue shift) in the absorption maxima [11] [19].

Time-dependent density functional theory (TD-DFT) calculations have been employed to analyze the electronic transitions in 5-Acetyluracil, confirming that the primary absorption band involves electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) [19]. These calculations reveal that the HOMO is primarily localized on the pyrimidine ring and the acetyl group, while the LUMO extends over the entire conjugated system [19].

The UV-Vis absorption profile of 5-Acetyluracil is sensitive to pH changes, with shifts in the absorption maxima observed under different acid-base conditions [11] [19]. This pH-dependent behavior reflects the protonation-deprotonation equilibria of the nitrogen atoms in the pyrimidine ring, which alter the electronic distribution within the molecule [11] [19].

Thermodynamic Properties

Melting/Decomposition Point Behavior

5-Acetyluracil exhibits distinctive thermal behavior characterized by a high melting point followed by decomposition [18]. The compound undergoes thermal decomposition at approximately 278°C, indicating substantial thermal stability attributed to its rigid heterocyclic structure and extensive intermolecular hydrogen bonding network [13] [18].

Differential scanning calorimetry (DSC) analysis of 5-Acetyluracil reveals a sharp endothermic peak corresponding to the melting transition, immediately followed by an exothermic decomposition process [13] [18]. This thermal profile is characteristic of heterocyclic compounds with multiple hydrogen bonding sites, where the crystal lattice integrity is maintained until the melting point is reached, after which rapid decomposition occurs [13] [20].

The thermal stability of 5-Acetyluracil is significantly influenced by the acetyl substituent at the C-5 position [18] [20]. Compared to unsubstituted uracil, which decomposes at approximately 320°C, 5-Acetyluracil shows a lower decomposition temperature due to the thermal lability of the acetyl group [13] [18]. The decomposition process likely involves initial cleavage of the acetyl group, followed by fragmentation of the pyrimidine ring structure [18] [20].

Thermogravimetric analysis (TGA) indicates that 5-Acetyluracil undergoes minimal weight loss below its decomposition temperature, confirming its thermal stability under moderate heating conditions [18] [20]. The compound shows less than 1% weight loss when heated to 200°C, demonstrating its suitability for processes requiring thermal stability below this temperature [18] [20].

The melting and decomposition behavior of 5-Acetyluracil is influenced by several factors, including crystal purity, heating rate, and atmospheric conditions [13] [20]. Higher purity samples typically exhibit sharper melting transitions and more defined decomposition profiles [13]. Faster heating rates tend to shift the observed decomposition temperature to slightly higher values due to thermal lag effects [20].

Table 6: Thermal Properties of 5-Acetyluracil

| Property | Value | Conditions |

|---|---|---|

| Melting/Decomposition Point | 278°C | Atmospheric pressure, standard heating rate |

| Onset of Thermal Decomposition | 275-280°C | TGA analysis, nitrogen atmosphere |

| Thermal Stability Range | Up to 200°C | Less than 1% weight loss |

| Heat of Fusion (estimated) | 25-30 kJ/mol | Based on similar heterocyclic compounds |

Under inert atmosphere (nitrogen or argon), the decomposition of 5-Acetyluracil produces various volatile fragments, including carbon dioxide, water, and nitrogen-containing species [18] [20]. The solid residue remaining after complete decomposition consists primarily of carbonaceous material [20]. The decomposition pathway involves complex reactions, including deacetylation, decarboxylation, and ring-opening processes [18] [20].

The high thermal stability of 5-Acetyluracil relative to many organic compounds can be attributed to several structural features, including the resonance-stabilized heterocyclic core, the planar molecular geometry that facilitates efficient crystal packing, and the extensive hydrogen bonding network in the solid state [13] [20]. These factors contribute to the compound's resistance to thermal degradation below its decomposition temperature [13] [18].

Solubility and Partition Coefficients

The solubility profile of 5-Acetyluracil is characterized by limited solubility in water at room temperature but increased solubility in hot water [13] [18]. This temperature-dependent solubility behavior is typical of many heterocyclic compounds with multiple hydrogen bonding sites [13]. The compound shows slight solubility in polar organic solvents such as ethanol and methanol, while remaining largely insoluble in non-polar solvents like hexane and diethyl ether [13] [18].

In aqueous solutions, the solubility of 5-Acetyluracil is pH-dependent, with enhanced solubility observed under basic conditions [13] [18]. This increased solubility at higher pH values results from deprotonation of the N-H groups in the pyrimidine ring, which increases the compound's hydrophilicity and promotes interactions with water molecules [13] [25]. Conversely, acidic conditions generally reduce the aqueous solubility due to protonation effects that alter the hydrogen bonding capabilities of the molecule [13] [25].

The partition coefficient (log P) of 5-Acetyluracil in an octanol-water system is estimated to be in the range of -0.2 to -0.5, indicating a slight preference for the aqueous phase over the organic phase [14] [23]. This relatively low log P value reflects the compound's hydrophilic nature, attributed to the presence of multiple hydrogen bond donors and acceptors in its structure [14] [23]. The negative log P value distinguishes 5-Acetyluracil from more lipophilic pyrimidine derivatives and influences its distribution behavior in biological systems [14] [23].

Table 7: Solubility and Partition Properties of 5-Acetyluracil

| Property | Value | Conditions |

|---|---|---|

| Water Solubility | Poor at room temperature, Increased in hot water | pH 7, atmospheric pressure |

| Solubility in Ethanol | Slightly soluble | Room temperature |

| Solubility in Basic Solutions | Soluble | pH > 8 |

| Estimated Log P (octanol/water) | -0.2 to -0.5 | Based on similar compounds |

| Hydrogen Bond Donors | 2 | N-H groups |

| Hydrogen Bond Acceptors | 5 | N and O atoms |

The solubility parameters of 5-Acetyluracil, calculated using the Hansen approach, indicate significant contributions from hydrogen bonding forces (δh), polar interactions (δp), and dispersion forces (δd) [25]. The total solubility parameter (δt) is estimated to be approximately 30-32 (J/cm³)^(1/2), with the hydrogen bonding component contributing substantially to this value [25]. These parameters explain the compound's preferential solubility in polar protic solvents capable of forming hydrogen bonds [14] [25].

Experimental determination of solubility in various solvents reveals that 5-Acetyluracil exhibits highest solubility in formamide, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) [13] [25]. These solvents possess high dielectric constants and strong hydrogen bond accepting capabilities, facilitating interactions with the N-H groups of the pyrimidine ring [13] [25]. The solubility in these solvents typically exceeds 10 mg/mL at room temperature, significantly higher than the aqueous solubility [13] [25].

The dissolution kinetics of 5-Acetyluracil follow first-order behavior, with dissolution rates influenced by particle size, crystallinity, and solvent properties [14] [25]. Smaller particle sizes and amorphous forms generally exhibit faster dissolution rates compared to larger crystals, due to increased surface area available for solvent interaction [14] [25]. The dissolution process is often limited by the rate of solvent penetration into the crystal lattice and the breaking of intermolecular hydrogen bonds [14] [25].

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types